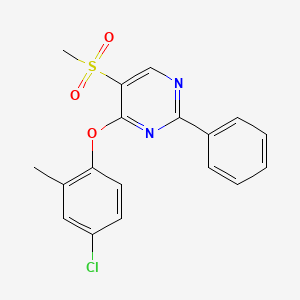
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone” seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a basic structure in many biological compounds, and a sulfone group, which is often found in various drugs and other active substances .
Molecular Structure Analysis
The molecular structure of a related compound, “4-chloro-2-methylphenoxyacetic acid”, has been investigated using computational methods .Chemical Reactions Analysis
The chemical reactions of a related compound, “4-chloro-2-methylphenoxyacetic acid”, have been studied. This compound belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “4-chloro-2-methylphenoxyacetic acid”, have been analyzed .Scientific Research Applications
Herbicidal Activity
MCPA-methylsulfone is part of a class of herbicides known as phenoxy herbicides. These compounds are widely used to control broadleaf weeds in agriculture and horticulture. MCPA-methylsulfone has demonstrated effective herbicidal activity against various weed species, making it valuable for weed management in crops like corn, wheat, and soybeans .
Synergistic Effects with Other Compounds
Studies have explored synergistic effects when MCPA-methylsulfone is combined with other chemicals. For instance, its interaction with syringic acid (a natural phenolic compound) has been investigated. The combination of MCPA-methylsulfone and syringic acid may enhance herbicidal efficacy while minimizing environmental impact .
Ecotoxicology and Risk Assessment
Ecotoxicological studies evaluate the impact of MCPA-methylsulfone on non-target organisms, including aquatic life, birds, and mammals. Risk assessments consider exposure levels, toxicity, and potential ecological harm. These findings guide safe application practices.
Mechanism of Action
Target of Action
It is known that similar compounds, such as (4-chloro-2-methylphenoxy)acetic acid (mcpa), act as synthetic auxins . Auxins are a type of plant hormone that regulates various aspects of plant growth and development .
Mode of Action
Mcpa, a similar compound, acts by mimicking the auxin growth hormone indoleacetic acid (iaa) . When these synthetic auxins are applied to plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Auxins regulate various processes in plants, including cell elongation, apical dominance, and tissue differentiation .
Pharmacokinetics
It is known that the physicochemical properties of similar ionic liquids, such as solubility and thermal stability, have been characterized .
Result of Action
Similar compounds, such as mcpa, have been shown to induce rapid, uncontrolled growth in plants .
Action Environment
It is known that the properties and applications of similar ionic liquids can be influenced by the selection of cations and anions during their design .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12-10-14(19)8-9-15(12)24-18-16(25(2,22)23)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRLERKEQYBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

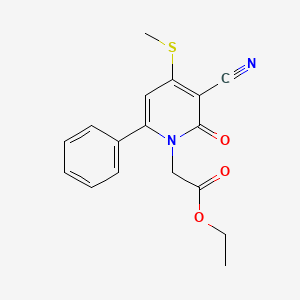
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2768972.png)



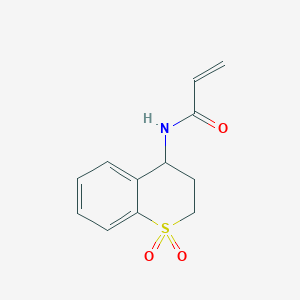

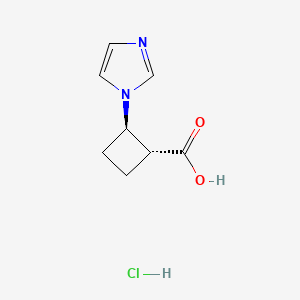
![2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2768981.png)
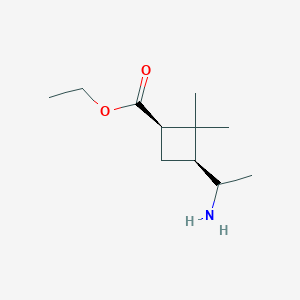
![Methyl 3-methyl-2-[(4-nitrophenyl)methoxy]benzoate](/img/structure/B2768985.png)
![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)